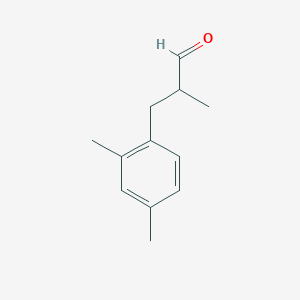
3,6-Dihydropyridazine-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydropyridazine-1,2-dicarboxamide is a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydropyridazine-1,2-dicarboxamide typically involves the reaction of cis-butenedioic acid with hydrazine in an aqueous medium. The reaction is catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P, which facilitate the formation of the heterocyclic hydrazide . The reaction conditions include a temperature of 95°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of solid ion-exchange resins as catalysts offers advantages such as easy separation of the catalyst from the reaction products, high selectivity, and reusability .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dihydropyridazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Substitution reactions involving nucleophiles can result in the formation of substituted pyridazine compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, sulfuric acid, and ion-exchange resins . The reaction conditions often involve elevated temperatures and specific catalysts to achieve the desired products.
Major Products Formed
Applications De Recherche Scientifique
3,6-Dihydropyridazine-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3,6-Dihydropyridazine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,6-Dihydropyridazine-1,2-dicarboxamide include:
- Pyridazine
- Pyrimidine
- Pyrazine
Uniqueness
Its ability to form stable complexes with metal ions and its role as a building block for more complex compounds highlight its significance in scientific research and industrial applications .
Propriétés
Numéro CAS |
17644-85-8 |
|---|---|
Formule moléculaire |
C6H10N4O2 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
3,6-dihydropyridazine-1,2-dicarboxamide |
InChI |
InChI=1S/C6H10N4O2/c7-5(11)9-3-1-2-4-10(9)6(8)12/h1-2H,3-4H2,(H2,7,11)(H2,8,12) |
Clé InChI |
IXUSQLUEXKRJEF-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN(N1C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)





![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)


